N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
Description
N'-(4-Acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a synthetic small molecule characterized by a hybrid structure combining an acetamidophenyl moiety, a cyclopropane ring fused to a thiophene group, and an ethanediamide backbone. Its cyclopropane ring introduces conformational rigidity, which may enhance binding specificity to target proteins . Structural elucidation of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-11-18(8-9-18)15-3-2-10-25-15/h2-7,10H,8-9,11H2,1H3,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOHCMCYBCUDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- An acetamidophenyl moiety
- A thiophen-2-yl group
- A cyclopropyl group
This unique combination suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
Research indicates that compounds with similar structures often interact with key biological pathways. The presence of the cyclopropyl group may enhance binding affinity due to its unique steric properties, allowing for better interaction with target enzymes or receptors.
Potential Targets
- Muscarinic Receptors : Compounds resembling this structure have shown promise as antagonists for muscarinic receptors, which are involved in numerous neurological processes .
- Sphingomyelin Synthase (SMS) : Analogous compounds have been identified as inhibitors of SMS, which is implicated in lipid metabolism and atherosclerosis .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant biological activity. For example:
- IC50 Values : Some derivatives show IC50 values in the low micromolar range against specific enzymes like SMS, indicating potent inhibitory effects .
In Vivo Studies
Preclinical studies have highlighted the efficacy of similar compounds in animal models:
- Inflammation Models : Compounds with analogous structures have been tested in murine models, showing reduced inflammation markers and improved pharmacokinetic profiles compared to standard treatments .
Case Studies
| Study | Compound | Biological Target | IC50 Value | Model |
|---|---|---|---|---|
| 1 | SAPA 1j | Sphingomyelin Synthase | 2.1 μM | In vitro |
| 2 | BMS-582949 | p38α MAP Kinase | Not specified | Murine model |
Case Study 1 : The discovery of SAPA derivatives as SMS inhibitors has opened avenues for developing new therapeutic agents targeting lipid metabolism disorders.
Case Study 2 : BMS-582949, a p38α MAP kinase inhibitor, showcases how structural modifications can lead to improved efficacy in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is with a molecular weight of approximately 274.34 g/mol. Its structure includes an acetamido group and a thiophene ring, which are critical for its biological activity.
Structural Characteristics:
- Amide Linkage: The presence of an amide functional group contributes to the compound's stability and solubility in biological systems.
- Aromatic Systems: The aromatic rings enhance interaction with biological targets, improving binding affinity and specificity.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of the thiophene moiety is believed to enhance this activity by facilitating interactions with cellular targets involved in cancer progression.
- Anti-inflammatory Properties: Research has shown that derivatives of acetamidophenyl compounds can modulate inflammatory responses, suggesting that this compound may possess similar properties.
Biological Studies
The compound's unique structure allows it to be investigated in various biological contexts:
- Enzyme Inhibition: Studies have suggested that compounds with aromatic amides can act as inhibitors for specific enzymes implicated in disease states. This compound could potentially inhibit enzymes involved in metabolic pathways, offering a route for drug development.
- Receptor Binding Studies: The structural components may allow for selective binding to certain receptors, making it a candidate for further exploration in drug design aimed at neurological or endocrine disorders.
Case Study 1: Anticancer Screening
A study conducted on structurally similar compounds demonstrated significant anticancer activity in vitro against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest. Future studies could explore this compound for similar effects.
Case Study 2: Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted a series of acetamidophenyl derivatives exhibiting anti-inflammatory effects through COX inhibition. Given the structural similarities, this compound may offer comparable therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound shares functional and structural similarities with several pharmacologically relevant molecules:
Key Observations :
- Thiophene-Cyclopropane Motif : Present in both the target compound and BI81614, this group may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets . The fluorine substituent in BI81614 could improve metabolic stability compared to the acetamidophenyl group in the target compound.
- Acetamide Backbone : Shared with BI81614 and the chlorophenyl derivative from , this moiety is critical for hydrogen bonding with catalytic residues in proteases or kinases .
Physicochemical Properties
Key Observations :
- The target compound’s moderate LogP (~2.5) suggests better membrane permeability than Narlaprevir but lower than BI81613.
- Synthesis of the chlorophenyl derivative () achieved 85% yield via reflux and recrystallization, implying that similar methods (e.g., cyclopropanation via carbene insertion) might apply to the target compound .
Pharmacological Potential
- Target Compound : The acetamidophenyl group may mimic tyrosine or histidine residues in kinase ATP-binding sites, while the thiophene-cyclopropane moiety could interact with hydrophobic subpockets. However, its larger size compared to BI81614 may limit bioavailability .
- Narlaprevir : A clinically validated protease inhibitor, its success underscores the therapeutic relevance of rigid, multi-ring architectures like those in the target compound .
- Chlorophenyl Derivative : Demonstrated antimicrobial activity, suggesting the acetamide-thioether framework in the target compound could be repurposed for anti-infective applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
